L-Tyrosyl-L-leucyl-L-alanyl-L-leucine
Description
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is a linear tetrapeptide composed of tyrosine (Tyr), leucine (Leu), alanine (Ala), and leucine (Leu) residues. Its sequence, Tyr-Leu-Ala-Leu, suggests a hydrophobic character due to the dominance of branched-chain aliphatic side chains (leucine) and the aromatic phenol group of tyrosine. This peptide is likely to exhibit properties influenced by its tyrosine moiety, such as UV absorption at 280 nm, and hydrophobic interactions due to leucine residues .
Properties
CAS No. |
915224-02-1 |
|---|---|
Molecular Formula |
C24H38N4O6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O6/c1-13(2)10-19(27-22(31)18(25)12-16-6-8-17(29)9-7-16)23(32)26-15(5)21(30)28-20(24(33)34)11-14(3)4/h6-9,13-15,18-20,29H,10-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
HJFYOVMYEQFYPS-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Substrate Specificity of TabS Enzyme
The l-amino acid ligase (Lal) from Pseudomonas syringae, TabS, exhibits broad substrate specificity, enabling condensation of unprotected amino acids. TabS catalyzes ATP-dependent formation of peptide bonds between N-terminal and C-terminal residues. For L-Tyrosyl-L-leucyl-L-alanyl-L-leucine, sequential reactions may involve:
- Synthesis of L-Tyrosyl-L-leucine via TabS-mediated coupling of tyrosine (N-terminal) and leucine (C-terminal).
- Synthesis of L-alanyl-L-leucine using alanine (N-terminal) and leucine (C-terminal).
- Final coupling of the two dipeptides under optimized TabS conditions.
TabS achieves yields >80% for structurally similar dipeptides (e.g., L-leucyl-L-isoleucine, 77%; L-glutaminyl-L-threonine, 96%). Reaction parameters include:
- pH : 7.5–8.0
- Temperature : 37°C
- ATP concentration : 5 mM
- Incubation time : 24 hours
Kinetic Analysis and Byproduct Mitigation
TabS exhibits distinct selectivity for N- and C-terminal residues, minimizing homopeptide formation. Kinetic studies show Michaelis constants (Km) of 0.8–1.2 mM for tyrosine and leucine. Byproduct formation is <5% when substrate molar ratios are maintained at 1:1.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Amino Acid Attachment
SPPS employs a Wang resin preloaded with Fmoc-protected leucine. Sequential coupling follows these steps:
- Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups.
- Activation : HBTU (2.5 eq) and DIPEA (5 eq) activate Fmoc-alanine.
- Coupling : Activated alanine reacts with resin-bound leucine (2 hours, 25°C).
- Repetition : Cycles repeated for leucine, tyrosine, with intermediate washing (DMF, dichloromethane).
Coupling efficiencies exceed 95% per step, as validated by ninhydrin tests.
Cleavage and Side-Chain Deprotection
Peptide-resin cleavage uses a trifluoroacetic acid (TFA)-based cocktail:
- TFA : 94%
- Water : 2.5%
- Triisopropylsilane : 2.5%
- Ethanedithiol : 1%
Incubation (2 hours, room temperature) yields crude peptide, with tyrosine’s hydroxyl group and leucine’s side chains deprotected.
Hybrid Enzymatic-Chemical Synthesis
Fragment Condensation Strategy
- Enzymatic synthesis : TabS produces L-Tyrosyl-L-leucine and L-alanyl-L-leucine.
- Chemical coupling : EDCI/HOBt mediates fragment condensation in anhydrous DMF.
This approach reduces racemization risks compared to full SPPS, achieving overall yields of 68–72% for tetrapeptides.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC:
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile phase | 0.1% TFA in water (A), 0.1% TFA in acetonitrile (B) |
| Gradient | 5–60% B over 30 minutes |
| Flow rate | 1.0 mL/min |
| Detection | UV at 214 nm |
Purified this compound shows >99% purity, validated by LC-MS.
Mass Spectrometry Confirmation
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight:
- Calculated : 481.6 Da
- Observed : 481.3 Da (M+H)+
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Enzymatic (TabS) | 70–80 | 95–98 | Low | Moderate |
| SPPS | 60–75 | 99+ | Moderate | Low |
| Hybrid | 68–72 | 98–99 | Low | High |
Enzymatic methods excel in eco-friendliness, while SPPS ensures high purity for research-grade peptides.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed
Hydrolysis: The major products are the free amino acids tyrosine, leucine, and alanine.
Oxidation: Oxidative products such as dityrosine.
Reduction: Reduced forms of the peptide with free thiol groups if disulfide bonds are present.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Medicine: Explored for its role in drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The interaction can modulate signaling pathways, leading to various physiological responses. For example, if the peptide has antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares L-Tyrosyl-L-leucyl-L-alanyl-L-leucine with peptides of overlapping sequences or residue composition:
Key Observations:
- Hydrophobicity : this compound is more hydrophobic than its pentapeptide analog (919802-27-0) due to the absence of polar valine and additional alanine residues .
- Ionization Behavior: While direct pKa data for the tetrapeptide is unavailable, the dipeptide L-Leucyl-L-tyrosine (pKa 3.46 and 8.38) suggests that tyrosine’s phenolic group (pKa ~10) may contribute to pH-dependent solubility in longer peptides .
- Functional Implications : Tyrosine-containing peptides often exhibit antioxidant or receptor-binding activities, whereas leucine-rich sequences enhance stability in lipid-rich environments .
Tyrosine-Containing Peptides
- This compound : The tyrosine residue may enable interactions with enzymes or receptors via hydrogen bonding or π-stacking. Its hydrophobic core could facilitate membrane penetration .
- L-Leucyl-L-tyrosine : This dipeptide’s ionization profile makes it a model for studying pH-dependent conformational changes in larger tyrosine-containing peptides .
Leucine-Rich Peptides
- L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-... (PEDFWMAJDVJBPT-XQASUVORSA-N) : Incorporates proline and lysine, enhancing solubility and structural rigidity compared to the target tetrapeptide.
- L-Leucine, L-alanyl-L-leucyl-L-tyrosyl-L-α-glutamyl-... (492996-42-6) : The glutamyl and aspartyl residues introduce acidity, contrasting with the neutral/aliphatic nature of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing L-Tyrosyl-L-leucyl-L-alanyl-L-leucine using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS involves sequential coupling of protected amino acids (e.g., Fmoc-protected tyrosine, leucine, alanine) to a resin-bound peptide chain. Critical steps include:
- Coupling efficiency : Use coupling agents like HBTU/HOBt to activate carboxyl groups .
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF after each coupling cycle .
- Cleavage and purification : Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5) and purify via reverse-phase HPLC with C18 columns .
- Common pitfalls : Incomplete deprotection or coupling can lead to truncated peptides; rigorous analytical HPLC and mass spectrometry (MS) validation are essential .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) confirms backbone connectivity and sidechain conformations .
- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) verifies molecular weight .
- Circular dichroism (CD) : Assesses secondary structure (e.g., α-helix or β-sheet propensity) in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Validate peptide purity (>95%) via HPLC and MS before assays .
- Experimental conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
- Orthogonal assays : Cross-validate using SPR (binding affinity) and functional assays (e.g., cAMP modulation for receptor studies) .
- Case study : If one study reports antimicrobial activity while another does not, test both under identical bacterial strains and growth conditions .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina) : Predict binding modes with receptors (e.g., GPCRs) using crystal structures from the PDB .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate peptide-receptor interactions over 100+ ns to assess stability and binding free energy .
- Machine learning (AlphaFold) : Predict peptide tertiary structure if experimental data are lacking .
Q. How can in vivo models be optimized to study the pharmacokinetics of this compound?
- Methodological Answer :
- Animal models : Use transgenic mice (e.g., humanized receptors) to assess bioavailability and metabolism .
- Dosing routes : Compare intravenous vs. oral administration; monitor plasma levels via LC-MS/MS .
- Tissue distribution : Radiolabel the peptide (e.g., with ³H or ¹⁴C) and quantify accumulation in target organs .
- Challenges : Peptide degradation by proteases requires co-administration of protease inhibitors or PEGylation to enhance stability .
Methodological Design Questions
Q. What experimental controls are critical when studying the cellular uptake of this compound?
- Methodological Answer : Include:
- Negative controls : Use scrambled peptide sequences or uptake inhibitors (e.g., chloroquine for endocytosis studies) .
- Positive controls : Fluorescently labeled peptides (e.g., FITC-conjugated) to track intracellular localization via confocal microscopy .
- Viability assays : MTT or LDH assays to rule out cytotoxicity confounding uptake results .
Q. How can researchers differentiate between specific and nonspecific interactions in binding assays involving this peptide?
- Methodological Answer :
- Competition assays : Add excess unlabeled peptide; specific binding should decrease dose-dependently .
- Surface plasmon resonance (SPR) : Analyze dissociation constants (KD); nonspecific binding typically shows fast dissociation rates .
- Mutagenesis : Modify key residues (e.g., tyrosine → phenylalanine) and compare binding affinities .
Data Analysis & Reporting
Q. How should researchers address batch-to-batch variability in peptide synthesis for publication?
- Methodological Answer :
- Document synthesis parameters : Record resin type, coupling times, and purification gradients for each batch .
- Statistical analysis : Use ANOVA to compare bioactivity across batches; significant differences may require re-synthesis .
- Supplementary data : Include HPLC traces and MS spectra for all batches in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
